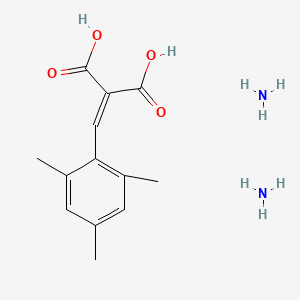
(Mesitylmethylene)malonic acid diammoniate
説明
科学的研究の応用
Electrowinning of Zinc
Malonic acid has been studied for its role in the electrowinning of zinc from acid sulfate solutions containing manganese ions. Research by Zhang, Lafront, Ghali, and Houlachi (2009) found that adding malonic acid to the electrolyte increased current efficiency and decreased anodic and cathodic potentials, improving the electrowinning process in the presence of antimony impurity. (Zhang et al., 2009).
Chemical Structure-Biological Activity Relations
A study by Valla, Giraud, and Dore (1993) explored the antimicrobial and antifungal properties of polyethylenic-malonic acids. They used mathematical multivariate analysis for a thorough investigation of structure-activity-specificity relationships, which is crucial for synthetic strategies in pharmaceuticals. (Valla, Giraud, & Dore, 1993).
Solid-State Chemistry of Diammonium Salt
The solid-state chemistry of the diammonium salt of malonic acid was studied by Byrn et al. (1987). They used methods like X-ray crystallography and molecular mechanics calculations to understand the structure and decarboxylation mechanism of the diammonium salt. (Byrn et al., 1987).
Reactive Extraction of Malonic Acid
Dhongde, De, and Wasewar (2019) conducted an experimental study on the recovery of malonic acid through reactive extraction. They investigated the effects of various factors like TBP concentration and diluents on the extraction process. Fourier transform infrared spectroscopy validated their findings, revealing significant bonds in extractant–diluent–acid complexation systems. (Dhongde, De, & Wasewar, 2019).
Study on Atmospheric Diacids
Kerminen et al. (2000) investigated the chemistry of malonic acid in urban and rural atmospheres. They found significant seasonal variation in the concentrations of diacids, suggesting common sources or atmospheric formation processes. This research provides insights into environmental chemistry and atmospheric science. (Kerminen et al., 2000).
Biosynthesis of Cannabinoid Acids
Shoyama, Yagi, Nishioka, and Yamauchi (1975) demonstrated the incorporation of malonic acid into tetrahydrocannabinolic acid and cannabichromenic acid in Cannabis sativa. Their work established a pathway for the biosynthesis of these acids, contributing to the understanding of cannabinoid production. (Shoyama et al., 1975).
Knoevenagel Condensations
Ragoussis (1987) conducted research on the condensation of aliphatic aldehydes with malonic acid. The study focused on synthesizing (E)-3-alkenoic acids, contributing to organic chemistry and synthesis methodologies. (Ragoussis, 1987).
特性
IUPAC Name |
azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCMXFYYAAXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Mesitylmethylene)malonic acid diammoniate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



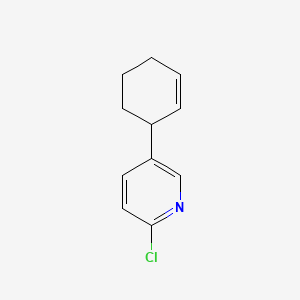
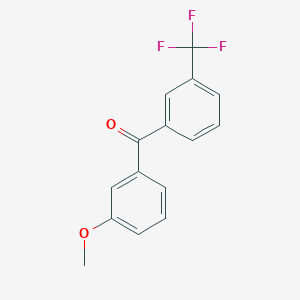
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
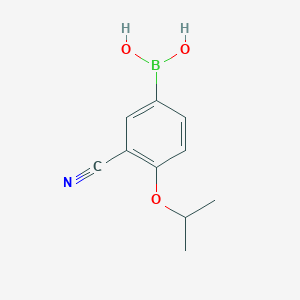
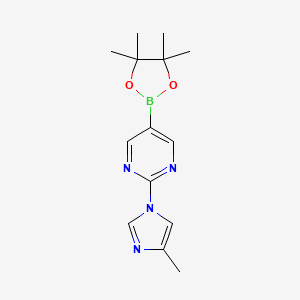
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
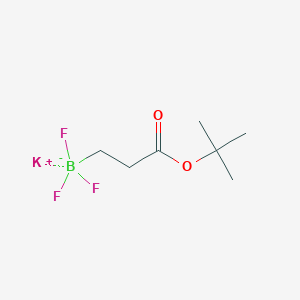
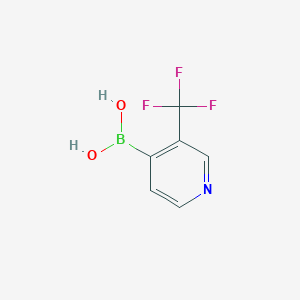
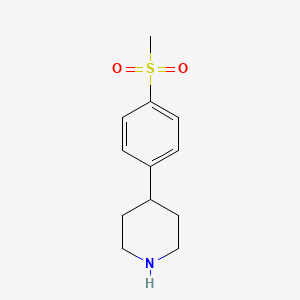
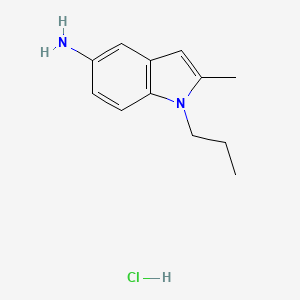
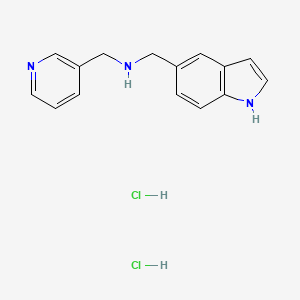
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)